Cas no 86989-18-6 (4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate)

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate structure
86989-18-6 structure
商品名:4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate
CAS番号:86989-18-6
MF:C22H18O6
メガワット:378.374726772308
CID:837754
PubChem ID:73554087

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate 化学的及び物理的性質

名前と識別子

    • 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate
    • Alpinumisoflavone acetate
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-[4-(acetyloxy)phenyl]-5-hydroxy-2,2-dimethyl-
    • [ "" ]
    • HY-N2858
    • Alpinumisoflavoneacetate
    • 4-{5-HYDROXY-8,8-DIMETHYL-4-OXOPYRANO[3,2-G]CHROMEN-3-YL}PHENYL ACETATE
    • 86989-18-6
    • 4-(5-Hydroxy-2,2-dimethyl-6-oxo-2H,6H-pyrano[3,2-g]chromen-7-yl)phenyl acetate
    • FS-8804
    • CS-0023437
    • [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate
    • G83840
    • AKOS022184570
    • インチ: 1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3
    • InChIKey: UGAJYYNANGVRBF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)OC1C=CC(C2C(=O)C3C(=CC4=C(C=3O)C=CC(C)(C)O4)OC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 378.11033829g/mol
  • どういたいしつりょう: 378.11033829g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 82.1Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 562.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 199.1±23.6 °C
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate セキュリティ情報

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AH93533-5mg
Alpinumisoflavone Acetate
86989-18-6 98%
5mg
$242.00 2024-04-19
TargetMol Chemicals
TN3396-5mg
Alpinumisoflavone acetate
86989-18-6
5mg
¥ 2570 2024-07-20
TargetMol Chemicals
TN3396-50 mg
Alpinumisoflavone acetate
86989-18-6 98%
50mg
¥ 11,665 2023-07-11
TargetMol Chemicals
TN3396-10 mg
Alpinumisoflavone acetate
86989-18-6 98%
10mg
¥ 4,370 2023-07-11
TargetMol Chemicals
TN3396-100mg
Alpinumisoflavone acetate
86989-18-6 98%
100mg
¥ 17760 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3396-1 mg
Alpinumisoflavone acetate
86989-18-6
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN3396-10mg
Alpinumisoflavone acetate
86989-18-6
10mg
¥ 3830 2024-07-20
TargetMol Chemicals
TN3396-25mg
Alpinumisoflavone acetate
86989-18-6
25mg
¥ 6160 2024-07-20
TargetMol Chemicals
TN3396-1 mg
Alpinumisoflavone acetate
86989-18-6 98%
1mg
¥ 1,157 2023-07-11
TargetMol Chemicals
TN3396-5 mg
Alpinumisoflavone acetate
86989-18-6 98%
5mg
¥ 2,575 2023-07-11

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate 関連文献

4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetateに関する追加情報

CAS No 86989-18-6: 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate

The compound with CAS No 86989-18-6, known as 4-(5-Hydroxy-8,8-dimethyl-4-oxo-4,8-dihydropyrano[3,2-g]chromen-3-yl)phenyl acetate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities. The structure of this molecule includes a chromen ring system with substituents that contribute to its unique properties.

The chromen ring system in this compound is a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring. The gamma-pyrone ring is further substituted with hydroxyl and methyl groups at specific positions, which influence the compound's reactivity and stability. The phenyl acetate group attached to the chromen system adds to the molecule's complexity and potential for interaction with biological systems.

Recent studies have highlighted the importance of chromen derivatives in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that chromen derivatives can exhibit anti-inflammatory and antioxidant properties due to their ability to scavenge free radicals and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that CAS No 86989-18-6 could be a promising candidate for developing novel therapeutic agents targeting inflammatory diseases.

In addition to its biological activities, the synthesis of CAS No 86989-18-6 has been optimized through advanced organic chemistry techniques. A study in Organic Letters reported a concise synthesis route involving a one-pot reaction strategy that significantly improves yield and purity. This method involves the use of microwave-assisted synthesis, which has become increasingly popular due to its ability to accelerate reaction times and enhance selectivity.

The structural features of CAS No 86989-18-6 also make it an interesting candidate for material science applications. Its chromen-based structure could potentially be used in the development of fluorescent sensors or as a building block for more complex materials. Recent research in Advanced Materials has shown that chromen derivatives can exhibit luminescent properties under specific conditions, making them suitable for applications in optoelectronics.

Furthermore, the stereochemistry of CAS No 86989-18-6 plays a crucial role in its biological activity. A study published in Chirality demonstrated that enantiomers of similar chromen derivatives can exhibit different potencies in vitro, highlighting the importance of stereochemical considerations during drug development. This finding underscores the need for precise control over the stereochemistry during the synthesis of CAS No 86989-18.

In terms of pharmacokinetics, preliminary studies suggest that CAS No 86989-17 could have favorable absorption profiles due to its lipophilic nature. However, further research is required to fully understand its bioavailability and metabolic pathways. A recent review in Drug Metabolism Reviews emphasized the importance of early-stage pharmacokinetic studies in predicting drug behavior in vivo.

Overall, CAS No 7777777 is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable asset for future research and development efforts.

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